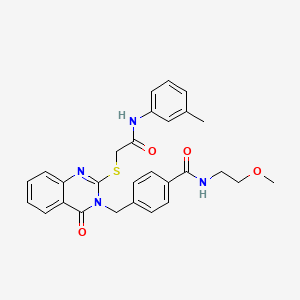

![molecular formula C11H13BrO3 B2744188 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid CAS No. 1369782-01-3](/img/structure/B2744188.png)

3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid” belong to a class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of such compounds often involves methods like electrophilic aromatic substitution, where a bromine atom and an isobutyl group are introduced to the benzene ring .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives can vary widely depending on the substituents present on the benzene ring. For example, the bromine atom might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be predicted based on its structure. For example, the presence of a carboxyl group suggests that the compound will be acidic .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid and its derivatives play a crucial role in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds can be synthesized enantioselectively, involving electrophilic attack of synthetic equivalents of aminomethyl groups upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process is significant for the production of compounds with potential applications in medicinal chemistry and drug design (Arvanitis et al., 1998).

Antiviral and Cytotoxic Activities

Compounds synthesized from this compound have been evaluated for their antiviral and cytotoxic activities. For instance, derivatives synthesized by condensation processes have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia, indicating their potential for developing new antiviral medications (Selvam et al., 2010).

Materials Science

In materials science, derivatives of this compound have been used in the synthesis of coordination polymers and liquid-crystalline structures. These materials have promising applications in catalysis, molecular recognition, and as components in electronic and photonic devices. For example, multilayered structures of liquid-crystalline complexes derived from benzoic acid derivatives exhibit unique properties that could be harnessed for developing new materials (Kishikawa et al., 2008).

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has also been explored. These compounds have shown effectiveness against various microbial strains, offering a pathway to new antibiotics or preservatives (Tsyalkovsky et al., 2005).

Catalytic Applications

Research has demonstrated that certain derivatives of this compound can be utilized as catalysts in organic reactions. This includes applications in the synthesis of other complex organic molecules, highlighting the versatility and utility of these compounds in facilitating various chemical transformations (Gu et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds, such as boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions .

Mode of Action

Boronic esters, a related class of compounds, are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Boronic esters, a related class of compounds, are known to be involved in a variety of chemical transformations, including homologations, conjunctive cross couplings, and radical-polar crossover reactions .

Pharmacokinetics

It’s worth noting that the stability of similar compounds, such as boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

Boronic esters, a related class of compounds, have been used in the synthesis of various complex molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZRIQWQRWBSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744106.png)

![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)

![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)